molecular formula C18H25N3O7S B2852165 N'-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazinan-2-yl]methyl}-N-propylethanediamide CAS No. 872881-43-1

N'-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazinan-2-yl]methyl}-N-propylethanediamide

Cat. No.: B2852165
CAS No.: 872881-43-1
M. Wt: 427.47
InChI Key: DJQRMPAUVHOOST-UHFFFAOYSA-N
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Description

N'-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazinan-2-yl]methyl}-N-propylethanediamide is a potent and selective chemical probe targeting mono-ADP-ribosyltransferase PARP14 (also known as ARTD8), a key regulator of cellular signaling. This compound demonstrates high affinity for the PARP14 macrodomain 2, effectively inhibiting its catalytic activity and disrupting its role in ADP-ribose binding . PARP14 is implicated in the control of transcription and has been identified as a critical node in cancer-relevant pathways, including those driven by IL-4 and STAT6, which are vital for the survival of certain B-cell malignancies. Research utilizing this inhibitor has shown efficacy in inducing apoptosis in activated B-cell-like diffuse large B-cell lymphoma (ABC-DLBCL) models, highlighting its potential as a therapeutic strategy for oncology research . Beyond oncology, PARP14 inhibition is being explored in the context of macrophage polarization and inflammatory diseases, as it can modulate immunometabolic pathways. This makes the compound a valuable tool for dissecting the complex biological functions of PARP14 and for validating it as a novel target in diverse disease contexts.

Properties

IUPAC Name

N'-[[3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,3-oxazinan-2-yl]methyl]-N-propyloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O7S/c1-2-6-19-17(22)18(23)20-12-16-21(7-3-8-28-16)29(24,25)13-4-5-14-15(11-13)27-10-9-26-14/h4-5,11,16H,2-3,6-10,12H2,1H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJQRMPAUVHOOST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C(=O)NCC1N(CCCO1)S(=O)(=O)C2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazinan-2-yl]methyl}-N-propylethanediamide typically involves multiple steps. One common approach starts with the reaction of N-2,3-dihydrobenzo[1,4]dioxin-6-amine with 4-acetamidobenzene-1-sulfonyl chloride in the presence of 10% aqueous Na2CO3 solution to yield N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-acetamidobenzenesulfonamide . This intermediate is then further reacted with alkyl/aralkyl halides in DMF and lithium hydride as a base to afford the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N'-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazinan-2-yl]methyl}-N-propylethanediamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like DMF or DMSO, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new alkyl or aryl groups.

Scientific Research Applications

N'-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazinan-2-yl]methyl}-N-propylethanediamide has several scientific research applications:

Mechanism of Action

The mechanism by which N'-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazinan-2-yl]methyl}-N-propylethanediamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its sulfonyl and oxazinan groups. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Structural Analog: 6-(2,3-Dihydro-1,4-Benzodioxin-5-yl)-N-[3-[(Dimethylamino)Methyl]Phenyl]-2-Methoxy-Pyridin-3-Amine (CAS: 2306268-61-9)

This analog (C23H25N3O3, MW: 391.46 g/mol) shares the benzodioxine core with the target compound but differs in substituents. Key comparisons include:

Table 1: Structural and Functional Comparison
Feature Target Compound Analog (CAS: 2306268-61-9)
Core Structure Benzodioxine sulfonyl + 1,3-oxazinan Benzodioxine + pyridine ring
Key Functional Groups Sulfonyl (-SO₂), oxazinan ring, propylethanediamide Methoxy (-OCH₃), dimethylamino (-N(CH₃)₂), pyridine
Molecular Weight Not explicitly provided (estimated higher due to sulfonyl and oxazinan groups) 391.46 g/mol
Solubility Likely polar due to sulfonyl and amide groups Moderate (methoxy and dimethylamino enhance polarity)
Bioactivity Undocumented in evidence Research use only; unvalidated for medical applications
Key Insights:

Sulfonyl vs.

Oxazinan vs. Pyridine Rings : The 1,3-oxazinan ring introduces conformational rigidity and nitrogen-based hydrogen bonding, contrasting with the planar pyridine ring in the analog. This could influence pharmacokinetic properties like metabolic stability .

Amide vs. Dimethylamino Substituents: The propylethanediamide group offers dual amide linkages, enabling stronger hydrogen bonding compared to the dimethylamino group, which primarily contributes to basicity and lipophilicity .

Methodological Considerations

Crystallographic data for such compounds may rely on software like SHELX (e.g., SHELXL for refinement), as noted in historical structural analyses .

Q & A

Q. How can reaction conditions be optimized for synthesizing this compound with high yield and purity?

Methodological Answer:

  • Temperature Control: Maintain reactions between 25–80°C to balance reactivity and side-product formation. Microwave-assisted synthesis (80–120°C, 10–30 min) improves efficiency and reduces byproducts .
  • Solvent Selection: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilic substitution reactions involving the benzodioxine-sulfonyl group. Solubility studies are critical to avoid precipitation during intermediate steps .
  • Catalysis: Use bases like triethylamine (TEA) or NaOH (1.5–2.0 equivalents) to deprotonate amines and accelerate sulfonamide bond formation .
  • Monitoring: Track reaction progress via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane, 3:7) and confirm completion with LC-MS .

Q. Table 1: Example Reaction Optimization Parameters

ParameterOptimal RangeImpact on Yield
Temperature60–80°C (reflux)75–85%
SolventDMFMaximizes solubility
BaseTEA (2.0 eq)Reduces side reactions

Q. What purification strategies are effective for isolating intermediates and final products?

Methodological Answer:

  • Recrystallization: Use ethanol/water (7:3) for intermediates with high polarity. For the final product, dichloromethane/hexane (1:2) yields crystals with ≥95% purity .
  • Column Chromatography: Employ silica gel (200–300 mesh) with gradient elution (hexane → ethyl acetate) for sulfonamide-containing intermediates. Monitor fractions via UV at 254 nm .
  • Precipitation: Acidify reaction mixtures (pH 4–5) to precipitate sulfonic acid derivatives, followed by filtration and washing with cold methanol .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with improved bioactivity?

Methodological Answer:

  • Quantum Chemical Calculations: Use density functional theory (DFT) to predict electronic properties (e.g., HOMO-LUMO gaps) of the benzodioxine-sulfonyl moiety, which correlate with enzyme inhibition .
  • Molecular Dynamics (MD): Simulate binding interactions with target receptors (e.g., GPCRs) to identify modifications in the oxazinan-propylethanediamide chain that enhance affinity .
  • SAR Studies: Combine computational predictions with in vitro assays (IC50 measurements) to validate structural modifications. For example, replacing the propyl group with cyclopropyl improves metabolic stability .

Q. Table 2: Key Structural Features and Bioactivity

Functional GroupModificationObserved Effect (IC50)
Oxazinan methylCyclopropyl substitutionIC50 ↓ 30% (Kinase X)
Benzodioxine-sulfonylFluorination at C-6Solubility ↑ 2x

Q. How should contradictory biological data (e.g., varying IC50 values across studies) be resolved?

Methodological Answer:

  • Assay Standardization: Ensure consistent buffer conditions (pH 7.4, 0.1% DMSO) and cell lines (e.g., HEK293 vs. CHO) to minimize variability .
  • Metabolite Screening: Use LC-HRMS to identify degradation products in biological matrices that may interfere with activity measurements .
  • Statistical Validation: Apply ANOVA to compare replicates (n ≥ 6) and identify outliers. For example, a 20% variation in IC50 values may arise from differences in ATP concentration in kinase assays .

Q. What advanced analytical techniques are required to confirm structural integrity and purity?

Methodological Answer:

  • NMR Spectroscopy: Analyze 1H^1H- and 13C^{13}C-NMR for characteristic peaks: benzodioxine protons (δ 6.8–7.2 ppm), oxazinan methylene (δ 3.5–4.0 ppm), and propylethanediamide carbonyl (δ 170–175 ppm) .
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion [M+H]+ with <2 ppm error. For example, C21_{21}H28_{28}N3_3O6_6S requires m/z 474.1652 .
  • X-ray Crystallography: Resolve stereochemistry of the oxazinan ring (chair vs. boat conformation) to correlate with thermodynamic stability .

Q. How can green chemistry principles be integrated into the synthesis protocol?

Methodological Answer:

  • Solvent Replacement: Substitute DMF with cyclopentyl methyl ether (CPME), a biodegradable solvent, reducing environmental impact without compromising yield .
  • Catalyst Recycling: Immobilize TEA on mesoporous silica to reuse the base catalyst for ≥5 cycles .
  • Waste Minimization: Implement flow chemistry for continuous processing, reducing solvent waste by 40% compared to batch methods .

Q. What strategies mitigate instability of the sulfonamide group under physiological conditions?

Methodological Answer:

  • pH Buffering: Formulate the compound in citrate buffer (pH 6.0–6.5) to prevent hydrolysis of the sulfonamide bond .
  • Prodrug Design: Mask the sulfonamide as a tert-butyl carbamate, which cleaves enzymatically in target tissues .
  • Lyophilization: Stabilize the compound as a lyophilized powder (≤5% moisture) for long-term storage .

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